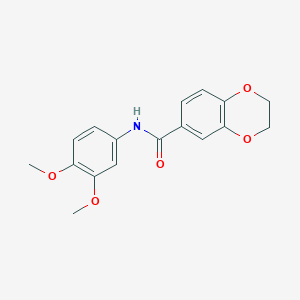

N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-20-13-6-4-12(10-15(13)21-2)18-17(19)11-3-5-14-16(9-11)23-8-7-22-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJDWXZEBDJCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325946 | |

| Record name | N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49725939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

347316-96-5 | |

| Record name | N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ring-Closure Reaction of 3,4-Dihydroxybenzaldehyde

The benzodioxane core is constructed via a nucleophilic substitution reaction between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) serves as the base, while tetrabutyl ammonium bromide acts as a phase-transfer catalyst.

Reaction Conditions

- Molar Ratio : 3,4-Dihydroxybenzaldehyde : 1,2-Dibromoethane = 1 : 5

- Temperature : Reflux (100–110°C)

- Solvent : Aqueous NaOH (20% w/v)

- Catalyst : Tetrabutyl ammonium bromide (2 mol%)

The reaction proceeds via deprotonation of the phenolic hydroxyl groups, followed by nucleophilic attack on 1,2-dibromoethane to form the 1,4-benzodioxane ring. The intermediate 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is isolated via dichloromethane extraction and recrystallization, yielding ~85%.

Oxidation of the Aldehyde to Carboxylic Acid

The aldehyde intermediate is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in aqueous solution.

Optimized Procedure

- Oxidant : KMnO₄ (1.5 equiv)

- Temperature : 90–100°C

- Reaction Time : 2 hours

- Workup : Acidification with HCl to pH 2–3, followed by filtration and recrystallization.

This method achieves a yield of 90% with minimal side products, as confirmed by $$^1$$H NMR (D₂O, δ 7.66 ppm for aromatic protons).

Amide Bond Formation with 3,4-Dimethoxyaniline

Carbodiimide-Mediated Coupling

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate nucleophilic attack by 3,4-dimethoxyaniline.

Typical Protocol

- Activation : The carboxylic acid (1 equiv) is stirred with DCC (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C for 30 minutes.

- Coupling : 3,4-Dimethoxyaniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours.

- Workup : The urea byproduct is removed by filtration, and the crude product is purified via recrystallization (methanol/water).

Yield : 75–85%

Key Characterization Data :

Alternative Method: Acid Chloride Route

For scale-up, the carboxylic acid may be converted to its acid chloride using thionyl chloride (SOCl₂) , followed by reaction with 3,4-dimethoxyaniline.

Procedure

- Chlorination : Reflux the carboxylic acid with SOCl₂ (3 equiv) in toluene for 2 hours.

- Aminolysis : Add 3,4-dimethoxyaniline (1.1 equiv) in DCM and stir at 0°C → room temperature.

Yield : 70–80%

Optimization and Challenges

Solvent and Temperature Effects

Purification Strategies

- Recrystallization : Methanol/water mixtures effectively remove unreacted starting materials.

- Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves diastereomers, if present.

Analytical Validation

Spectroscopic Confirmation

Comparative Data Table

| Parameter | DCC/EDC Method | Acid Chloride Method |

|---|---|---|

| Yield | 75–85% | 70–80% |

| Reaction Time | 12–24 h | 4–6 h |

| Byproduct Management | Urea filtration | HCl gas evolution |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the potential of N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as an inhibitor of key enzymes involved in metabolic disorders:

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| α-glucosidase | 78% | 12.5 |

| Acetylcholinesterase | 65% | 15.0 |

These findings suggest that the compound may be beneficial in managing conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) through the modulation of enzyme activity .

Antioxidant Activity

The compound has shown promising antioxidant properties, effectively scavenging free radicals and reducing oxidative stress markers in vitro. This activity is crucial for preventing cellular damage associated with chronic diseases and may contribute to its neuroprotective effects .

Anticancer Properties

Preliminary investigations indicate that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in specific cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Inhibition of α-glucosidase

A study focusing on benzodioxin derivatives found that modifications at the amide position significantly enhanced α-glucosidase inhibition. The synthesized compound demonstrated a promising profile for further development in diabetes management .

Case Study 2: Neuroprotective Effects

In vivo models of neurodegeneration were used to evaluate the neuroprotective effects of this compound. Results indicated that treatment led to reduced neuronal loss and improved cognitive function metrics compared to control groups. These findings support its potential application in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[(4-Methylphenoxy)Methyl]Benzamide

N-(2-Methoxyethyl)-2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide

- Key Differences : Substitutes the 3,4-dimethoxyphenyl group with a smaller 2-methoxyethyl chain.

- Physicochemical Data :

- Molecular weight: 237.25

- logP: 0.24

- Polar surface area: 48.93 Ų

- Implications : Reduced steric bulk and higher polarity (lower logP) may improve solubility but limit target affinity compared to aromatic substituents .

N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide

- Key Differences : Incorporates a 1,3,4-oxadiazole ring linked to a 4-methoxyphenyl group.

- Physicochemical Data :

- Molecular weight: 353.33

- Formula: C₁₈H₁₅N₃O₅

Compounds with Varied Heterocyclic Systems

N-(3-Cyano-6-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide

- Key Differences: Replaces the dimethoxyphenyl group with a cyano-substituted tetrahydrobenzothiophene.

3-[(4-Biphenylylcarbonyl)Amino]-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1-Benzofuran-2-Carboxamide

- Key Differences: Adds a biphenylcarbonyl-amino-benzofuran system.

Functional Group Modifications

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

- Key Differences : Uses a benzamide core with a 3,4-dimethoxyphenethylamine substituent instead of a benzodioxine system.

- Synthetic Yield : 80% (higher than typical benzodioxine derivatives, suggesting easier scalability).

Q & A

Q. What are the standard synthetic protocols for preparing N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

Methodological Answer: The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivatives with 3,4-dimethoxyaniline. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF under inert conditions .

- pH control : Sodium carbonate (Na₂CO₃) is often employed to maintain a pH of 9–10 during reactions involving sulfonyl chlorides or acid-sensitive intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should match predicted chemical shifts for the benzodioxine, dimethoxyphenyl, and amide moieties. For example, the methoxy groups (3,4-OCH₃) appear as singlets near δ 3.8–4.0 ppm .

- Infrared Spectroscopy (IR) : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹) .

- Elemental Analysis (CHN) : Validate empirical formula (e.g., C₁₈H₁₇NO₅) with <0.3% deviation .

Advanced Research Questions

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

Methodological Answer: Discrepancies often arise from conformational flexibility, solvent effects, or impurities:

- Dynamic NMR : Use variable-temperature NMR to detect hindered rotation in amide bonds or substituent effects .

- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted shifts (e.g., B3LYP/6-31G* basis set) to identify structural anomalies .

- Impurity Profiling : Employ LC-MS to detect byproducts (e.g., incomplete coupling or oxidation derivatives) .

Q. What strategies optimize yield and purity in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) can reduce side reactions in multi-step syntheses .

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve recyclability and reduce toxicity .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and endpoint .

Q. How can researchers assess the compound’s potential as an enzyme inhibitor?

Methodological Answer:

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase or α-glucosidase) using Ellman’s method or fluorogenic substrates .

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites, focusing on hydrogen bonding with methoxy groups and benzodioxine oxygen atoms .

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Q. What methodologies evaluate the compound’s pharmacokinetic properties?

Methodological Answer:

Q. How can advanced crystallography elucidate the compound’s supramolecular interactions?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., methanol/dichloromethane). Analyze packing motifs (e.g., π-π stacking between benzodioxine and dimethoxyphenyl groups) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H···O hydrogen bonds) using CrystalExplorer .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Storage : Store in airtight containers under argon at –20°C to prevent oxidation .

- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid environmental release .

Analytical and Computational Tools

Q. Which analytical methods quantify trace impurities in the compound?

Methodological Answer:

Q. How do researchers model the compound’s electronic structure for SAR studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.